molecular formula C7H7N3O B2391360 (4-Azidophenyl)methanol CAS No. 31499-54-4

(4-Azidophenyl)methanol

Cat. No.: B2391360
CAS No.: 31499-54-4
M. Wt: 149.153
InChI Key: GEKVUCLUCOBNIE-UHFFFAOYSA-N
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Description

(4-Azidophenyl)methanol is an organic compound characterized by the presence of an azide group attached to a phenyl ring, which is further connected to a methanol group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Azidophenyl)methanol can be synthesized through the diazotization of 4-aminobenzyl alcohol followed by azidation. The process involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (4-Azidophenyl)methanol undergoes various chemical reactions, including:

    Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions:

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide (NaN3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Major Products:

    Reduction: 4-aminophenylmethanol.

    Substitution: Various substituted phenylmethanols depending on the nucleophile used.

    Cycloaddition: Triazole derivatives

Scientific Research Applications

(4-Azidophenyl)methanol has several applications in scientific research:

Comparison with Similar Compounds

  • (4-Azidophenyl)acetic acid
  • (4-Azidophenyl)ethanol
  • (4-Azidophenyl)amine

Comparison: (4-Azidophenyl)methanol is unique due to the presence of both an azide group and a hydroxyl group on the phenyl ring. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds that may only have one functional group. For example, (4-Azidophenyl)amine primarily undergoes reactions involving the amine group, while this compound can participate in reactions involving both the azide and hydroxyl groups .

Properties

IUPAC Name

(4-azidophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-10-9-7-3-1-6(5-11)2-4-7/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKVUCLUCOBNIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

For example, 4-azidobenzylphosphorylcholine was made as follows: 4-aminobenzyl alcohol was treated with HCl and reacted with sodium nitrate, followed by sodium azide to yield 4-azidobenzyl alcohol. The product was recovered in 55% yield as a brown solid and purified by column chromatography. The product was characterized by NMR and IR. 4-azidobenzyl alcohol was treated with triethylamine, and 2-chloro-2-oxo-1,3,2-dioxaphospholane (COP) was added to the solution. The resulting compound was reacted with trimethylamine to yield the final product of 4-azidobenzylphosphorylcholine. The final product was obtained as a pale brown powder in 60% yield and characterized by NMR and IR.
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4-azidobenzylphosphorylcholine
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